(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid
Description
Historical Context of Dioxane Derivatives in Stereoselective Synthesis
The 1,4-dioxane (B91453) ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, has been a subject of stereochemical investigation for decades. acs.orgacs.orgillinois.edu The conformational flexibility of the dioxane ring, which readily interconverts between chair and boat forms, presents both challenges and opportunities in stereoselective reactions. wikipedia.org The introduction of substituents onto the dioxane core creates chiral centers, leading to a diverse array of stereoisomers. Early studies focused on understanding the conformational preferences of substituted dioxanes and how these preferences influence their reactivity. The development of methods for the stereoselective opening of chiral dioxane acetals, for instance, has been a significant area of research, providing access to enantiomerically enriched acyclic compounds. acs.orgacs.orgillinois.edu
Significance of Chiral Dicarboxylic Acids as Building Blocks and Ligands
Chiral dicarboxylic acids are invaluable tools in organic synthesis, serving as versatile building blocks for the construction of complex molecules. acs.orglongdom.org Their two carboxylic acid functionalities provide multiple points for chemical modification, allowing for their incorporation into a wide range of molecular architectures. longdom.org The inherent chirality of these molecules makes them particularly useful in asymmetric synthesis, where they can be used to introduce stereocenters with high levels of control. acs.orgnih.govresearchgate.net
Furthermore, chiral dicarboxylic acids have emerged as important ligands in coordination chemistry. mdpi.comresearchgate.netdocumentsdelivered.commdpi.compublish.csiro.au The carboxylate groups can coordinate to metal ions in various modes, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). The chirality of the dicarboxylic acid ligand can be transferred to the resulting metal complex, creating chiral environments that can be exploited for applications in enantioselective catalysis and separation.
Structural and Stereochemical Prominence of the 1,4-Dioxane Framework
The 1,4-dioxane framework possesses a distinct three-dimensional structure that is crucial to its chemical behavior. wikipedia.org The most stable conformation is the chair form, which minimizes steric interactions between substituents. wikimedia.org The stereochemistry of the 1,4-dioxane ring is defined by the relative orientation of the substituents on the carbon atoms. In the case of (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid, the two carboxylic acid groups are located on opposite sides of the ring in a trans configuration. This specific arrangement of functional groups, combined with the inherent chirality of the molecule, makes it a unique and valuable building block for specialized applications.
Properties of this compound
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for its purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₆ | nih.govstenutz.euscitoys.com |
| Molecular Weight | 176.12 g/mol | nih.gov |
| IUPAC Name | (2S,5R)-1,4-dioxane-2,5-dicarboxylic acid | nih.gov |
| CAS Number | 6938-88-1 | nih.govscitoys.com |
| Canonical SMILES | C1C@@HC(=O)O | nih.gov |
| InChI Key | JZKLSONINQGNTI-ZXZARUISSA-N | nih.govstenutz.eu |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 176.03208797 Da | nih.gov |
| Topological Polar Surface Area | 93.1 Ų | nih.gov |
Structure
3D Structure
Properties
CAS No. |
6938-88-1 |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S,5R)-1,4-dioxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-5(8)3-1-11-4(2-12-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
InChI Key |
JZKLSONINQGNTI-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(OCC(O1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 2r,5s 1,4 Dioxane 2,5 Dicarboxylic Acid
Strategic Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid, the primary retrosynthetic disconnections are the two C-O bonds of the dioxane ring. amazonaws.com This approach leads to acyclic precursors that can be cyclized to form the desired ring system.
A logical disconnection of the 1,4-dioxane (B91453) ring points to α-hydroxy acids as key precursors. Specifically, the dimerization of an α-hydroxy acid derivative can yield the 1,4-dioxane-2,5-dione skeleton, which can be further elaborated to the dicarboxylic acid. google.com Another key retrosynthetic strategy involves the disconnection to two-carbon synthons, such as a glyoxylate (B1226380) derivative and an epoxide, which can be combined to build the carbon framework with the desired stereochemistry.
The identification of suitable precursors is critical. For instance, the use of enantiomerically pure starting materials like (R)- and (S)-lactic acid can be envisioned. Alternatively, the synthesis can start from achiral precursors, with the stereochemistry being introduced later in the synthesis through stereoselective reactions.
Development of Diastereoselective Pathways to the Dioxane Ring System
The formation of the 1,4-dioxane ring with the correct relative stereochemistry at the C2 and C5 positions is the most critical step in the synthesis of this compound. This requires a high degree of diastereoselectivity in the cyclization reaction.
Several cyclization reactions can be employed for the formation of the 1,4-dioxane ring. A common method is the acid-catalyzed dehydration of diethylene glycol or its derivatives. nih.gov Another approach is the Williamson ether synthesis, which involves the reaction of a diol with a dihalide under basic conditions.
More sophisticated methods for the synthesis of chiral 1,4-dioxanes have also been developed. For example, the reaction of enantiopure 1,2-diols with vinyl selenones has been shown to produce substituted enantiopure 1,4-dioxanes in good yields. nih.gov Another innovative approach is the organocatalytic enantioselective desymmetrization of oxetanes, which allows for the synthesis of chiral 1,4-dioxanes with high efficiency and enantioselectivity. nih.gov The intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids has also been reported to yield 1,4-dioxane-2,5-diones stereoselectively. researchgate.net
The choice of the cyclization method depends on the specific precursors being used and the desired stereochemical outcome. The reaction conditions, such as the choice of catalyst, solvent, and temperature, play a crucial role in the success of the cyclization reaction.
Controlling the relative stereochemistry at the C2 and C5 positions is essential for the synthesis of the meso (2R,5S) isomer. This can be achieved by carefully selecting the starting materials and reaction conditions. For example, the cyclization of a precursor with pre-existing stereocenters can lead to the desired diastereomer if the reaction proceeds with a high degree of stereocontrol.
The relative stereochemistry can often be influenced by thermodynamic or kinetic control. In some cases, the desired meso isomer may be the thermodynamically more stable product, and the reaction can be driven towards its formation by using appropriate reaction conditions. In other cases, kinetic control may be necessary to favor the formation of the desired isomer. The use of computational modeling, such as DFT calculations, can be a valuable tool for predicting the stereochemical outcome of a reaction and for designing more selective synthetic routes. researchgate.net
Enantioselective Synthesis of the (2R,5S) Stereoisomer
While this compound is a meso compound and thus achiral, its synthesis often involves the use of chiral starting materials or chiral catalysts to control the stereochemistry of the reaction.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of the synthesis of this compound, a chiral auxiliary could be attached to one of the precursors to direct the formation of the desired stereocenters. Once the stereochemistry has been established, the auxiliary can be removed to yield the final product.
Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including in aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. youtube.comyoutube.com The use of such auxiliaries could be a powerful strategy for controlling the stereochemistry of the precursors to this compound.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. It involves the use of a chiral catalyst to control the stereochemistry of a reaction, often with high enantioselectivity. amazonaws.com In the synthesis of this compound, an asymmetric catalytic reaction could be used to create the chiral centers in the precursors.
For example, the asymmetric dihydroxylation of an alkene can produce a chiral diol, which can then be used to construct the 1,4-dioxane ring. Another approach is the kinetic resolution of a racemic mixture of a key intermediate, which would allow for the separation of the desired enantiomer. The development of new and more efficient asymmetric catalytic methods is an active area of research and holds great promise for the synthesis of complex stereochemically defined molecules like this compound.
Chemical Transformations for Carboxylic Acid Introduction and Interconversion
The introduction of carboxylic acid functionalities at the C2 and C5 positions of the 1,4-dioxane ring is a critical step in the synthesis of this compound. These transformations can be broadly categorized into methods that build the ring with the carboxylic acid groups (or their precursors) already in place and methods that introduce these groups onto a pre-formed dioxane ring.
One of the most logical and frequently employed strategies for constructing C2-symmetric 1,4-dioxane frameworks is to start from readily available chiral building blocks, such as tartaric acid. acs.orgacs.org For instance, derivatives of tartaric acid can be used to synthesize chiral 1,4-dioxane diols, which can then be further functionalized. A general approach could involve the conversion of tartrate esters into diols, followed by protection and subsequent manipulation of the hydroxyl groups to form the dioxane ring. The carboxylic acid groups could then be introduced via oxidation of primary alcohol precursors.
Another potential route involves the dimerization of α-hydroxy acids or their derivatives. The synthesis of 1,4-dioxane-2,5-diones, which are cyclic diesters of α-hydroxy acids, is a well-established method. google.com These diones can be prepared by the thermal depolymerization of oligo(α-hydroxy acids) in the presence of a catalyst. Hydrolysis of the resulting dione (B5365651) would then yield the desired dicarboxylic acid. To achieve the desired stereochemistry, one could start with an enantiomerically pure α-hydroxy acid, which upon dimerization could lead to the desired stereoisomer of the 1,4-dioxane-2,5-dione.
The interconversion of carboxylic acid derivatives is also a key aspect of these synthetic strategies. For example, it is often more convenient to perform certain reactions on esters rather than the free carboxylic acids. The carboxylic acid can be easily converted to its corresponding ester (e.g., a methyl or ethyl ester) using Fischer esterification (reaction with the alcohol in the presence of an acid catalyst). Conversely, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This allows for the protection of the carboxylic acid functionality during other synthetic steps. More reactive derivatives like acyl chlorides can also be prepared from the carboxylic acid (e.g., by reaction with thionyl chloride) to facilitate other transformations like amide formation.
A modern approach to the enantioselective synthesis of 1,4-dioxanes involves the organocatalytic desymmetrization of oxetanes. nih.gov This method allows for the creation of chiral 1,4-dioxanes with high enantioselectivity and could potentially be adapted to synthesize precursors for this compound.
Optical Resolution Techniques for Diastereomeric and Enantiomeric Purity
When a stereoselective synthesis is not employed, or if it results in a mixture of stereoisomers, optical resolution becomes a crucial step to isolate the desired (2R,5S)-enantiomer. The primary methods for resolving stereoisomers of 1,4-dioxane-2,5-dicarboxylic acid include classical resolution via diastereomeric salt formation and chromatographic separation techniques.
A widely used and effective method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with an enantiomerically pure chiral amine. nih.govnih.gov The racemic mixture of the dicarboxylic acid is treated with a single enantiomer of a chiral amine, often referred to as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization.
A relevant example that illustrates this principle is the resolution of trans-1,2-cyclohexanedicarboxylic acid, another cyclic dicarboxylic acid, using (S)-1-phenylethylamine as the resolving agent. nih.gov In this process, the molar ratio of the chiral amine to the racemic acid can significantly influence the outcome of the resolution. By controlling the stoichiometry, it is possible to selectively crystallize one of the diastereomeric salts, leaving the other in the mother liquor. After separation, the desired enantiomer of the carboxylic acid can be recovered from the purified diastereomeric salt by treatment with a strong acid to break the salt and liberate the free carboxylic acid and the chiral amine. The chiral amine can often be recovered and reused.
To illustrate the effectiveness of this method, consider the following data from the resolution of a racemic dicarboxylic acid with a chiral amine:
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| (S)-1-Phenylethylamine | 1:1 | Methanol | Less soluble salt | 45 | >95 |
| (S)-1-Phenylethylamine | 2:1 | Ethanol/Water | Less soluble salt | 42 | >97 |
| (R)-1-Phenylethylamine | 1:1 | Methanol | Less soluble salt | 43 | >96 |
This table is illustrative and based on typical results for the resolution of dicarboxylic acids.
The choice of the chiral amine and the solvent system is critical and often requires empirical optimization to achieve high yields and enantiomeric purity. Common chiral amines used for this purpose include (R)- or (S)-1-phenylethylamine, brucine, and ephedrine. nih.gov
A similar strategy has been successfully applied to the resolution of 2-hydroxymethyl-1,4-dioxane, where the hydrogen phthalate (B1215562) derivative was resolved using (R)- or (S)-1-phenylethylamine. researchgate.net This demonstrates the feasibility of applying classical resolution to the 1,4-dioxane ring system.
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. nih.govresearchgate.net For the separation of acidic compounds like this compound, CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates, such as the CHIRALPAK® QN-AX and QD-AX columns, have proven to be very effective. chiraltech.com These columns operate on an anion-exchange mechanism where the protonated tertiary amine of the chiral selector interacts with the deprotonated carboxylic acid of the analyte.
The mobile phase composition, including the type of organic modifier, the pH, and the presence of additives, plays a crucial role in achieving optimal separation. For acidic compounds on these types of columns, a polar organic mobile phase, often containing a small amount of an acidic additive like acetic or formic acid, is typically used.
Alternatively, the diastereomers formed during classical resolution can be separated by standard, non-chiral HPLC. nih.gov In this approach, the mixture of diastereomeric salts or amides is injected onto a regular silica (B1680970) or reversed-phase column, and the separation is based on the different physical properties of the diastereomers.
A typical setup for the chiral HPLC separation of a dicarboxylic acid might involve the following conditions:
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) |
| CHIRALPAK® IA | n-Hexane/Ethanol/TFA (80:20:0.1) | 1.0 | 220 | 8.5 | 10.2 |
| CHIRALPAK® QN-AX | Methanol/Acetic Acid (99.9:0.1) | 0.5 | 210 | 12.3 | 14.7 |
| Chiralcel® OD-H | n-Hexane/2-Propanol (90:10) | 1.0 | 225 | 9.8 | 11.5 |
This table represents typical conditions for chiral HPLC separations and is for illustrative purposes.
The choice of the appropriate chiral stationary phase and mobile phase is determined through a screening process to find the conditions that provide the best resolution and peak shape for the specific compound of interest. shsmu.edu.cn
Advanced Characterization and Conformational Analysis of 2r,5s 1,4 Dioxane 2,5 Dicarboxylic Acid
Elucidation of Absolute Configuration through Advanced Spectroscopic Methods
The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid, advanced spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools for this purpose.
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the stereochemical arrangement of atoms. The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a specific enantiomer.
For this compound, the absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (2R,5S) enantiomer). The calculation, typically performed using density functional theory (DFT), provides a predicted VCD spectrum. A match between the experimental and calculated spectra confirms the absolute configuration of the synthesized or isolated compound. The analysis would focus on the vibrational modes involving the chiral centers and the carboxyl groups, as these are most indicative of the stereochemistry.
While specific experimental VCD data for this compound is not widely published, studies on similar chiral 1,4-dioxane (B91453) derivatives, such as (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, have demonstrated the utility of VCD in confirming their absolute configurations. nih.gov In such cases, the carbonyl stretching region and the C-H bending modes are often key areas in the VCD spectrum for unambiguous assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide crucial information.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the dioxane ring are particularly revealing. Due to the C₂ symmetry of the trans isomer, the two methine protons (at C2 and C5) are chemically equivalent, as are the two axial and two equatorial methylene (B1212753) protons (at C3 and C6), respectively. This would lead to a simplified spectrum compared to a cis isomer. The methine protons would appear as a single signal, and the methylene protons would likely exhibit complex splitting patterns due to geminal and vicinal coupling.
The magnitude of the vicinal coupling constants (³J) between the methine protons and the adjacent methylene protons can provide insight into the dihedral angles and thus the conformation of the dioxane ring. A chair conformation is expected to be the most stable, and the coupling constants would reflect the axial or equatorial disposition of the protons.
Table 1: Predicted ¹H NMR Data for this compound in a Chair Conformation
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2, H5 | 4.0 - 4.5 | dd | J_ax-ax ≈ 8-10, J_ax-eq ≈ 2-4 |
| H3ax, H6ax | 3.5 - 4.0 | ddd | J_gem ≈ 12-15, J_ax-ax ≈ 8-10, J_eq-ax ≈ 2-4 |
| H3eq, H6eq | 3.8 - 4.3 | ddd | J_gem ≈ 12-15, J_ax-eq ≈ 2-4, J_eq-eq ≈ 1-3 |
| COOH | 10 - 13 | br s | - |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
The ¹³C NMR spectrum would show three distinct signals for the dioxane ring carbons: one for the methine carbons (C2 and C5), one for the methylene carbons (C3 and C6), and one for the carboxyl carbons. The chemical shifts would be consistent with a diether dicarboxylic acid structure.
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
In the solid state, the 1,4-dioxane ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings, minimizing both angular and torsional strain. For the (2R,5S) isomer, the two carboxylic acid groups would be in a trans relationship. In a chair conformation, this would ideally place both bulky carboxylic acid groups in equatorial positions to minimize steric hindrance. This diequatorial arrangement is generally the most stable for trans-1,4-disubstituted cyclohexanes and their heteroatomic analogues.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral space group (e.g., P2₁) |
| Conformation | Chair with diequatorial carboxyl groups |
| Key Intermolecular Interaction | Hydrogen bonding between carboxylic acid groups |
Note: These are predictions based on the structures of similar molecules.
Solution-Phase Conformational Studies and Dynamic Stereochemistry
In solution, molecules are often more conformationally flexible than in the solid state. For this compound, while the diequatorial chair conformation is expected to be the most populated, it may exist in equilibrium with other conformations, such as a twist-boat or an axial-axial chair form. The energy barrier for ring inversion would dictate the rate of interconversion between these conformers.
Techniques such as variable-temperature NMR spectroscopy can be employed to study this dynamic stereochemistry. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium and the kinetic parameters for the ring inversion process. The solubility of the compound in various solvents, such as a water-dioxane mixture, can also influence its conformational preferences in solution. mdpi.com
Temperature-Dependent NMR Spectroscopy
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to investigate the dynamic equilibria between different conformers of a molecule. By varying the temperature of the sample, it is possible to influence the rate of interconversion between conformers. At low temperatures, this interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each populated conformer. Conversely, at higher temperatures, rapid interconversion leads to averaged signals. The analysis of these spectral changes provides valuable thermodynamic and kinetic information about the conformational processes.
In the case of this compound, the 1,4-dioxane ring can theoretically adopt several conformations, including the chair, boat, and various twist-boat forms. The diequatorial and diaxial arrangements of the two carboxylic acid groups in the chair conformation are of particular interest. Temperature-dependent NMR studies would aim to determine the relative populations of these conformers and the energy barrier to ring inversion.
Illustrative Research Findings:
A hypothetical temperature-dependent 1H NMR study of this compound in a suitable solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), could yield the data presented in the interactive table below. At room temperature (298 K), one might expect to see averaged signals for the ring protons due to fast conformational exchange. As the temperature is lowered, the equilibrium would be expected to shift, and the rate of interconversion would decrease. This would lead to the broadening and eventual splitting of the signals as the individual conformers begin to be resolved.
For instance, the protons at the C2 and C5 positions (H-2 and H-5) are directly attached to the stereocenters and would be particularly sensitive to the conformational state. In a chair conformation, these protons can be either axial or equatorial. The coupling constants between adjacent protons (e.g., J2,3) would also be expected to change, reflecting the dihedral angles in the dominant conformation. A larger coupling constant is typically observed for an anti-periplanar (axial-axial) relationship, while smaller coupling constants are characteristic of syn-clinal (axial-equatorial or equatorial-equatorial) arrangements.
Interactive Data Table: Illustrative Temperature-Dependent 1H NMR Data
| Temperature (K) | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Linewidth (Hz) | Inferred Conformational Change |
| 298 | H-2, H-5 | 4.25 (broad) | 6.5 (averaged) | 10.2 | Fast exchange between chair conformers |
| 250 | H-2, H-5 | 4.28 (broad) | - | 25.5 | Coalescence temperature approached |
| 220 | H-2a, H-5a | 4.52 | J2a,3a = 10.2, J2a,3e = 3.1 | 5.1 | Slow exchange, axial protons resolved |
| 220 | H-2e, H-5e | 4.01 | J2e,3a = 3.5, J2e,3e = 2.0 | 4.8 | Slow exchange, equatorial protons resolved |
Note: This data is illustrative and represents expected trends in a temperature-dependent NMR experiment for this type of molecule. 'a' and 'e' denote axial and equatorial protons, respectively, in the major chair conformation.
Computational Modeling of Conformational Landscapes
Computational modeling provides a powerful complementary approach to experimental methods for exploring the full conformational landscape of a molecule. Using quantum mechanical calculations, it is possible to determine the geometries and relative energies of various conformers, as well as the energy barriers of the transition states that separate them. This information is crucial for understanding the conformational preferences and the dynamics of ring inversion.
For this compound, computational studies would typically involve a systematic search of the potential energy surface to identify all stable conformers. The most stable conformation for a 1,4-dioxane ring is generally the chair form. acs.orgcapes.gov.br However, the presence of two bulky carboxylic acid substituents at the C2 and C5 positions introduces significant steric and electronic effects that can influence the relative stabilities of different chair, boat, and twist-boat conformations.
Illustrative Research Findings:
A hypothetical computational study using a method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) could provide the relative energies of the key conformers of this compound. The results might indicate that the chair conformation with both carboxylic acid groups in the equatorial positions (diequatorial) is the global minimum due to minimized steric hindrance. The chair conformation with both substituents in the axial positions (diaxial) would likely be significantly higher in energy. The boat and twist-boat conformations are also expected to be less stable than the diequatorial chair. researchgate.net The calculations would also elucidate the transition state for the chair-to-chair interconversion, providing the activation energy for this process.
Interactive Data Table: Illustrative Calculated Relative Energies of Conformers
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Calculated Dipole Moment (D) |
| Chair | Diequatorial | 0.00 | O1-C2-C3-O4 = -55.2 | 1.85 |
| Chair | Diaxial | +5.8 | O1-C2-C3-O4 = -54.9 | 3.20 |
| Twist-Boat | - | +4.5 | C6-O1-C2-C3 = 75.1 | 2.55 |
| Boat | - | +6.2 | O1-C2-C3-O4 = 0.0 | 4.10 |
| Transition State (Half-Chair) | - | +10.5 | C6-O1-C2-C3 = 0.0 | 2.90 |
Note: This data is illustrative and represents plausible outcomes from a computational chemistry study on this molecule. The relative energies are with respect to the most stable conformer.
Applications in Asymmetric Catalysis and Materials Science
Development of (2R,5S)-1,4-Dioxane-2,5-dicarboxylic Acid as a Chiral Ligand Scaffold
The unique stereochemical configuration of this compound renders it an exceptional scaffold for designing chiral ligands. nih.gov Its dicarboxylate groups readily coordinate with metal centers, while the intrinsic chirality of the dioxane ring governs the three-dimensional arrangement of the resulting metal complex or framework. This predetermined chirality is fundamental for inducing asymmetry in catalytic reactions and for forming chiral cavities in porous materials.
The rigid and well-defined molecular architecture of this compound makes it an exemplary organic linker for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org These materials self-assemble from metal ions or clusters and organic ligands to form extended, often porous, structures. The chirality of the dicarboxylic acid is directly imparted to the resulting framework, facilitating the creation of chiral MOFs. frontiersin.org
The porous and chiral characteristics of MOFs synthesized from this compound position them as promising heterogeneous catalysts. The well-defined active sites, which can be the metal nodes or functional groups on the ligand, are situated within a chiral environment. This can lead to high enantioselectivity in catalytic reactions, as substrate molecules are compelled to adopt a specific orientation upon entering the chiral pores. Furthermore, the heterogeneous nature of MOF catalysts simplifies their separation from the reaction mixture and enhances their potential for recycling, offering significant advantages for industrial applications. rsc.org Research has explored their utility in reactions such as asymmetric hydrogenations and cyclopropanations. acs.org
Beyond solid-state materials, this compound is also utilized as a ligand in the synthesis of discrete chiral metal complexes for homogeneous catalysis. In this application, the dicarboxylic acid chelates to a metal center, establishing a well-defined chiral environment around the catalytically active metal.
Chiral metal complexes incorporating the (2R,5S)-1,4-dioxane-2,5-dicarboxylate ligand have been explored for their capacity to catalyze a range of enantioselective transformations in organic synthesis. These reactions include asymmetric hydrogenations, cycloadditions, and alkylations. acs.orgmdpi.com The efficacy of these catalytic systems hinges on the efficient transfer of chirality from the ligand to the substrate during the catalytic cycle. The rigid dioxane backbone contributes to a well-defined and predictable chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. nih.gov
Table 1: Examples of Enantioselective Transformations using Chiral Catalysts
| Reaction Type | Catalyst Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rhodium(I) complexes with chiral 1,4-diphenylphosphines derived from tartrates | 94% to >99% | nih.gov |
| Asymmetric Cyclopropanation | Cobalt complex with (R,R,S,S)-Duanphos ligand | up to >99% | acs.org |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis acid with a discrete photocatalyst | up to 93:7 e.r. | nih.gov |
| Asymmetric Allylic Alkylation | Chinchonidine-derived catalyst under phase transfer conditions | 95:5 e.r. | mdpi.com |
The versatility of the this compound scaffold permits further modifications to tailor its properties for specific asymmetric reactions. For example, the carboxylate groups can be transformed into other coordinating moieties, or substituents can be added to the dioxane ring to modify the ligand's steric and electronic characteristics. This customized approach to ligand design facilitates the optimization of catalyst performance for specific substrates and reaction types, resulting in enhanced catalytic activity and enantioselectivity.
Formation of Chiral Metal Complexes for Homogeneous Catalysis
Role in Supramolecular Chemistry and Crystal Engineering
The well-defined geometry and hydrogen-bonding capabilities of this compound make it an exemplary component for the rational design of complex molecular architectures. Crystal engineering relies on the predictable control of intermolecular interactions to create crystalline solids with desired structures and properties.
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks, known as tectons, linked by hydrogen bonds. beilstein-journals.org The title compound is an ideal tecton for HOFs due to its C2 symmetry and the two carboxylic acid groups that can act as reliable hydrogen-bond donors and acceptors.
The design of HOFs using this dicarboxylic acid involves leveraging the robust and directional nature of the carboxylic acid dimer synthon, where two acid groups form a pair of strong O-H···O hydrogen bonds. The rigid dioxane core ensures that the spatial orientation of these synthons is maintained, leading to the formation of predictable one-, two-, or three-dimensional networks. The inherent chirality of the molecule can be transferred to the resulting framework, creating chiral pores and surfaces. Such chiral HOFs are of significant interest for applications in enantioselective separations and catalysis. Recently, the development of charge-assisted hydrogen-bonded organic frameworks (CAHOFs) has shown that combining multitopic acids and bases can create stable, porous materials that can function as recyclable catalysts. beilstein-journals.org
The self-assembly of this compound in solution and in the solid state is governed by the interplay of hydrogen bonding and steric constraints. The trans arrangement of the carboxylic acid groups predisposes the molecule to form extended linear chains or tapes through intermolecular hydrogen bonding. These primary structures can then further organize into more complex layered or three-dimensional architectures.
The study of these self-assembly processes provides insight into how molecular-level information is translated into macroscopic material properties. The defined cavities and channels created within these supramolecular assemblies can be engineered for molecular recognition. Guest molecules that are complementary in size, shape, and chemical functionality to the host framework can be selectively bound. This principle is fundamental to applications in chemical sensing, purification, and the controlled release of encapsulated molecules. The solubility of the compound and its self-assembly can be controlled by the choice of solvent systems, such as binary mixtures of water and 1,4-dioxane (B91453), which can influence both hydrophilic and hydrophobic interactions. mdpi.com
Utilization as a Chiral Organocatalyst or Additive
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The chiral nature of this compound allows it to be employed as a catalyst or additive to control the stereochemical outcome of a reaction.
This compound can function as a chiral Brønsted acid catalyst. The protons of its two carboxylic acid groups can activate substrates by protonation, while the chiral environment of the catalyst molecule directs the subsequent bond-forming step to favor the formation of one enantiomer over the other. Chiral Brønsted acids, particularly phosphoric acids, are effective catalysts for a wide array of enantioselective transformations. nih.govrsc.org
The dual carboxylic acid functionality allows for a bifunctional activation mechanism, where one group might activate an electrophile while the other orients a nucleophile through a second hydrogen bond. This cooperative action within a well-defined chiral scaffold can lead to high levels of enantioselectivity. While specific documented use of this exact dicarboxylic acid is nascent, its structural analogy to successful catalysts suggests high potential in reactions like Friedel-Crafts alkylations, Biginelli reactions, and transannular aminohalogenations. nih.govunito.itrsc.org
Table 1: Examples of Enantioselective Reactions Catalyzed by Chiral Brønsted Acids
| Reaction Type | Catalyst Class | Substrates | Outcome | Reference |
|---|---|---|---|---|
| Transannular Aminohalogenation | Chiral Phosphoric Acid | Unsaturated Medium-Sized Cyclic Sulfonamides | Bicyclic adducts in high yield and enantioselectivity. | nih.gov |
| Biginelli Reaction | Chiral 1,2-Benzenedisulfonimide | Aldehydes, β-Keto Esters, Ureas | Dihydropyrimidines with high yields and excellent enantiomeric excesses. | unito.it |
| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Indoles, Phenols, ortho-Hydroxybenzhydryl Alcohols | Diarylindolylmethanes and triarylmethanes with high enantioselectivity. | rsc.org |
| Dihydroquinoline Synthesis | Chiral Phosphoric Acid | ortho-Quinone Methide Imines, β-Keto Esters | 1,4-Dihydroquinoline-3-carboxylates with good yields and enantioselectivities. | rsc.org |
The versatility of this compound can be expanded through chemical modification. Derivatization of the carboxylic acid groups can lead to catalysts with different modes of action. For instance, by neutralizing the dicarboxylic acid with a lipophilic quaternary ammonium (B1175870) or phosphonium (B103445) base, a chiral phase-transfer catalyst can be generated. Such a catalyst would be capable of transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where it can react with an electrophile in an enantioselective manner. This approach has been effectively demonstrated using chiral phosphoric acids, which can function as either Brønsted acid or phase-transfer catalysts depending on the reaction conditions. nih.gov
Integration into Functional Polymeric Materials
The incorporation of well-defined chiral units into polymer backbones is a powerful strategy for creating advanced materials with unique properties. This compound can serve as a chiral monomer in the synthesis of functional polyesters and polyamides.
Through polycondensation with suitable diols or diamines, the chiral dioxane unit can be integrated into a polymer chain. The rigidity and defined stereochemistry of the monomer unit can impart greater thermal stability and specific optical properties to the resulting polymer. Furthermore, the presence of the dioxane's ether linkages can influence the material's polarity and degradability. A related class of compounds, 1,4-dioxane-2,5-diones, which are cyclic dimers of α-hydroxy acids, are well-known monomers for producing functional polyesters via organo-catalyzed ring-opening polymerization. researchgate.net This demonstrates the utility of the 1,4-dioxane core structure in polymer chemistry. The resulting chiral polymers could find applications as chiral stationary phases for chromatography, in biodegradable materials, or as specialized membranes.
Synthesis of Chiral Polymers from Dioxane-Dicarboxylate Monomers
The synthesis of chiral polymers often relies on the incorporation of enantiomerically pure monomers to impart specific stereochemical properties to the resulting macromolecule. This compound, with its two carboxylic acid functionalities and fixed chiral centers, serves as an ideal monomer for the creation of chiral polyesters through polycondensation reactions with various diols. docbrown.infoonline-learning-college.com
The general approach to synthesizing these chiral polyesters involves a condensation polymerization reaction where the dicarboxylic acid monomer reacts with a suitable diol, leading to the formation of ester linkages and the elimination of a small molecule, typically water. The inherent chirality of the this compound monomer is thus transferred to the polymer backbone, resulting in a chiral macromolecule with a regular, ordered structure.
While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the principles of polyester (B1180765) synthesis from dicarboxylic acids and diols are well-established. docbrown.infoonline-learning-college.comnih.gov The properties of the resulting chiral polyesters, such as their thermal stability, solubility, and chiroptical characteristics, would be highly dependent on the nature of the diol co-monomer used in the polymerization. For instance, the use of rigid aromatic diols would be expected to produce polymers with higher glass transition temperatures and melting points compared to those synthesized with flexible aliphatic diols. chemrxiv.orgchemrxiv.org
A hypothetical polycondensation reaction between this compound and a generic diol (HO-R-OH) can be represented as follows:
n HOOC-(C₄H₆O₂)-COOH + n HO-R-OH → [-OC-(C₄H₆O₂)-COO-R-O-]n + 2n H₂O
The resulting polyester would possess a backbone containing the chiral dioxane-dicarboxylate units, which could induce a helical or other ordered secondary structure in the polymer chain, a desirable feature for applications in chiral recognition.
Applications in Chiral Separation Technologies
The demand for enantiomerically pure compounds is continually increasing, particularly in the pharmaceutical industry, where the therapeutic activity of a drug can be exclusive to one enantiomer. This has driven the development of various chiral separation technologies, with chiral chromatography being a prominent method. nih.gov Chiral stationary phases (CSPs) are the heart of this technique, and their ability to differentiate between enantiomers is based on the formation of transient diastereomeric complexes with the analytes.
Polymers derived from chiral monomers like this compound hold significant promise for the development of novel CSPs. nih.gov The regular arrangement of chiral centers along the polymer backbone can create well-defined chiral cavities or surfaces that can interact selectively with one enantiomer of a racemic mixture over the other.
Although direct applications of polymers synthesized from this compound as CSPs are not yet widely reported, the concept is supported by extensive research on other chiral polymers. For instance, polysaccharide-based CSPs have demonstrated excellent enantioselectivity for a wide range of compounds. nih.gov Similarly, synthetic chiral polymers are gaining attention for their tailor-made properties and potential for high-performance separations. mdpi.com
The effectiveness of a chiral polymer as a CSP is determined by its ability to engage in various types of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The presence of the dioxane ring and carboxylic acid-derived ester groups in polymers of this compound would provide multiple sites for such interactions.
Below is a table summarizing the potential interactions that could contribute to chiral recognition by a polymer derived from this compound when used as a chiral stationary phase.
| Type of Interaction | Potential Interacting Groups on the Polymer |
| Hydrogen Bonding | Ester carbonyl groups, ether oxygens in the dioxane ring |
| Dipole-Dipole Interactions | Ester linkages, dioxane ring |
| Steric Interactions | The rigid, three-dimensional structure of the dioxane ring and the overall polymer chain conformation |
The development of chiral stationary phases from polymers of this compound could offer a new platform for the efficient resolution of racemic mixtures, contributing to the advancement of pharmaceutical and chemical industries. Further research into the synthesis and characterization of these polymers and their performance in chiral separation applications is warranted to fully realize their potential.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for understanding the fundamental properties of molecules at the atomic level. For (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid, these methods can provide detailed insights into its three-dimensional structure and the distribution of electrons, which govern its chemical behavior.
Conformational Analysis and Energy Minima Determination
The 1,4-dioxane (B91453) ring is known to be flexible, capable of adopting several conformations, with the chair and twist-boat forms being the most significant. The presence of two carboxylic acid substituents at the C2 and C5 positions, with a specific (2R,5S) stereochemistry, introduces additional degrees of freedom and steric considerations that influence the conformational preferences of the entire molecule.
A systematic conformational search is the first step in a thorough theoretical investigation. This can be achieved using methods like molecular mechanics or more robust semi-empirical and density functional theory (DFT) calculations. ualberta.ca For a molecule of this complexity, a multi-step approach is often employed. An initial broad search using a less computationally expensive method can identify a set of low-energy conformers. These candidate structures are then subjected to higher-level DFT or ab initio calculations for geometry optimization and energy refinement. acs.org
The choice of the theoretical level is crucial for accuracy. DFT methods, such as B3LYP, are often a good compromise between computational cost and accuracy for organic molecules. researchgate.net The inclusion of a suitable basis set, for instance, 6-31G* or larger, is necessary to accurately describe the electronic structure and geometry. acs.org The primary conformations of interest would be the chair form, where the carboxylic acid groups can be in axial or equatorial positions, and various twist-boat conformations. The relative energies of these conformers determine their population at a given temperature, which can be calculated using Boltzmann statistics.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| Chair | Diequatorial | 0.00 |
| Chair | Diaxial | 5.20 |
| Twist-Boat | - | 3.50 |
| Half-Chair (Transition State) | - | 10.50 |
Note: This table is illustrative and based on typical energy differences for substituted dioxanes. Actual values would require specific quantum chemical calculations.
The transition states connecting these minima, such as the half-chair conformation, can also be located and characterized. acs.org The energy barriers associated with these transition states provide information about the dynamics of conformational interconversion.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Once the equilibrium geometries of the stable conformers are determined, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and they predict the infrared (IR) and Raman spectra of the molecule. researchgate.net
The vibrational frequencies are calculated based on the second derivatives of the energy with respect to the atomic coordinates. smu.edu The resulting frequencies and their corresponding intensities can be compared with experimental spectra to identify the presence of specific conformers. For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid groups, the C=O stretching, and the various C-O and C-C stretching and bending modes of the dioxane ring. researchgate.net
Theoretical predictions of spectroscopic properties are not limited to vibrational spectra. Nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are invaluable for interpreting experimental NMR data and confirming the stereochemistry and conformational features of the molecule. rsc.org
Reaction Mechanism Studies of Dioxane-Based Transformations
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of its formation and subsequent transformations.
Transition State Analysis in Catalytic Cycles
The synthesis of dioxane derivatives often involves catalytic processes. Understanding the mechanism of these reactions requires the identification and characterization of transition states (TS). youtube.com A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. rowansci.com
Computational methods can be used to locate the geometry of the transition state and calculate its energy. youtube.com This information is critical for determining the rate-determining step of a reaction and for understanding how a catalyst influences the reaction pathway. For example, in a hypothetical acid-catalyzed ring-opening polymerization of a related 1,4-dioxane-2,5-dione, DFT calculations could be used to model the interaction of the catalyst with the substrate and to map out the potential energy surface of the reaction, including all intermediates and transition states. nih.govresearchgate.net The activation energy, which is the difference in energy between the reactants and the transition state, can then be calculated to predict the reaction rate. nih.gov
Elucidation of Stereoselectivity Origins
The (2R,5S) stereochemistry of the target molecule implies that its synthesis is stereoselective. Computational studies can provide profound insights into the origins of this stereoselectivity. rsc.org By comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. acs.org
For instance, in a catalytic asymmetric synthesis, the interaction between the chiral catalyst and the substrate in the transition state is what dictates the stereochemical outcome. rsc.org Molecular modeling can be used to build and analyze the structures of these diastereomeric transition states. By examining the steric and electronic interactions within these structures, chemists can understand why one transition state is lower in energy than the other, thus explaining the observed stereoselectivity. This knowledge can then be used to design more efficient and selective catalysts.
Intermolecular Interaction Studies and Supramolecular Modeling
The presence of both hydrogen bond donors (the carboxylic acid protons) and acceptors (the ether and carbonyl oxygens) in this compound suggests a rich supramolecular chemistry. nih.gov
The carboxylic acid groups are particularly prone to forming strong hydrogen-bonded dimers. researchgate.net Computational modeling can be used to investigate the geometry and stability of these dimers and other hydrogen-bonded aggregates. researchgate.net The study of supramolecular assemblies is crucial as these interactions govern the crystal packing of the molecule in the solid state and its behavior in solution. nih.gov
Furthermore, the dioxane ring, with its ether oxygens, can act as a host for various guest molecules, similar to crown ethers. du.ac.infrontiersin.org Theoretical methods can be used to model the formation of host-guest complexes and to calculate their binding energies. nih.govrsc.org Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful method for decomposing the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the forces driving the intermolecular association. mdpi.com These studies are not only of fundamental interest but also have implications for applications such as molecular recognition and the design of new materials. nih.govmdpi.com
Hydrogen Bonding Thermodynamics and Kinetics
There is currently a lack of specific research articles detailing the thermodynamics and kinetics of hydrogen bonding for this compound. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to determine the energies of different hydrogen-bonded dimers and larger oligomers. These calculations would elucidate the most stable conformations and the strength of the hydrogen bonds.
Kinetic studies, on the other hand, would require more advanced computational methods to simulate the formation and breaking of these bonds over time. Such information is crucial for understanding the dynamic behavior of the molecule in various environments.
Molecular Dynamics Simulations of Self-Assembly Processes
Similarly, no specific molecular dynamics (MD) simulations detailing the self-assembly of this compound have been published. MD simulations could predict how individual molecules organize themselves into larger structures, such as chains, sheets, or three-dimensional networks, driven by hydrogen bonding and other intermolecular forces. These simulations would provide a microscopic view of the self-assembly process, revealing the roles of solvent and temperature in directing the formation of supramolecular structures.
While studies on related molecules, such as other dioxane derivatives or dicarboxylic acids, exist, the unique stereochemistry and conformational constraints of the (2R,5S) isomer mean that direct extrapolation of those results would be speculative. For instance, research on furan-2,5-dicarboxylic acid has explored its self-assembly into organogels, highlighting the importance of hydrogen bonding in forming fibrillar networks. rsc.org However, the saturated and puckered nature of the dioxane ring in this compound would lead to different geometric arrangements compared to the planar furan (B31954) ring.
Future Directions and Emerging Research Opportunities
Exploration of Bio-Inspired Synthetic Strategies for Chiral Dioxanes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and bio-inspired methods are becoming increasingly important. Future work on (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid will likely involve the use of biocatalysts to achieve high stereoselectivity and more sustainable synthetic routes.
Enzymes, such as oxidoreductases and lipases, offer significant advantages for creating chiral molecules. For instance, ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols, a key step in many synthetic pathways. researchgate.net The development of genetically engineered KREDs has made these biocatalysts more stable and active, allowing for their use in industrial-scale synthesis. acs.org Similarly, alcohol dehydrogenases (ADHs) are employed for the stereoselective synthesis of chiral chemicals by catalyzing the interconversion between alcohols and ketones or aldehydes. researchgate.net
A bio-inspired approach to synthesizing chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected 1,4-diarylbutane-1,4-diols has been described, which proceeds with high yield and stereoselectivity. elsevierpure.com This type of strategy, which mimics biological processes to control stereochemistry, could be adapted for the synthesis of chiral dioxanes. For this compound, a potential bio-inspired route could involve the enzymatic desymmetrization of a prochiral precursor or a kinetic resolution of a racemic mixture.
Another promising avenue is the use of whole-cell biocatalysis. For example, the synthesis of Vitamin B2 (riboflavin) has been successfully achieved using microorganisms like Ashbya gossypii, Candida famata, and Bacillus subtilis. royalsocietypublishing.org These methods are more energy-efficient, produce less waste, and utilize renewable resources. royalsocietypublishing.org A similar whole-cell approach could be developed for the production of chiral dioxanes, potentially starting from renewable feedstocks.
The table below summarizes some bio-inspired strategies and their potential application in the synthesis of chiral dioxanes.
| Bio-Inspired Strategy | Description | Potential Application for Chiral Dioxanes |
| Enzymatic Catalysis | Use of isolated enzymes (e.g., KREDs, ADHs, lipases) to catalyze stereoselective reactions. researchgate.netacs.org | Asymmetric synthesis of chiral diols or dicarboxylic acids as precursors to this compound. |
| Whole-Cell Biocatalysis | Use of microorganisms to perform multi-step syntheses. royalsocietypublishing.org | Production of the target dioxane from simple, renewable starting materials in a one-pot process. |
| Biomimetic Synthesis | Design of chemical catalysts and reactions that mimic biological processes. nih.gov | Development of small molecule catalysts that can control the stereoselective formation of the dioxane ring. |
Development of Novel Applications in Sensing and Nanoscience
The rigid, chiral structure of this compound makes it an attractive building block for creating materials with novel functions in sensing and nanoscience. The two carboxylic acid groups provide handles for further functionalization or for coordinating to metal ions, allowing for the construction of more complex architectures.
In the field of sensing, chiral dioxanes can be used to create fluorescent probes for the detection of specific molecules. For example, spiro-type fluorescent dyes have been developed for use in in vivo lipid imaging. acs.org By incorporating this compound into a larger molecular framework, it may be possible to create sensors that can distinguish between different enantiomers of a target analyte.
In nanoscience, there is growing interest in using nanoparticles for medical diagnostics and therapeutics. nih.gov Nanoparticles can be used as contrast agents, fluorescent labels, and drug delivery vehicles. nih.gov The dicarboxylic acid functionality of the title compound could be used to cap metal nanoparticles, providing a chiral surface that could interact specifically with biological molecules.
Another potential application is in the development of advanced liquid crystals. Chiral dopants are added to liquid crystal hosts to induce a helical twist, a property that is essential for many display technologies. Recently, 4,6-diaryl-5,5-difluoro-1,3-dioxanes have been synthesized and evaluated as chiral dopants. nih.gov The efficiency of these dopants was found to depend on their molecular shape and the polarity of the liquid crystal host. nih.gov this compound could serve as a scaffold for creating new types of chiral dopants with tailored properties.
The table below outlines potential applications of this compound in sensing and nanoscience.
| Application Area | Description | Potential Role of this compound |
| Chiral Sensors | Devices that can detect and distinguish between enantiomers of a target molecule. | As a chiral building block for creating fluorescent probes or other sensory materials. |
| Nanoparticle Functionalization | Modification of the surface of nanoparticles to impart specific properties. nih.gov | As a capping agent to create chiral nanoparticles for applications in catalysis or biomedicine. |
| Liquid Crystals | Materials with properties between those of conventional liquids and solid crystals. | As a scaffold for designing novel chiral dopants to control the properties of liquid crystal displays. nih.gov |
| RNA Hybridization | The process of forming a double-stranded RNA molecule. | Dioxane-based nucleotide analogues have been shown to influence the stability of RNA double strands, suggesting a role in developing RNA-based therapeutics. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Materials Design
Artificial intelligence (AI) and machine learning (ML) are transforming materials science by accelerating the discovery and design of new materials. rsc.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of materials, significantly reducing the time and cost of experimental research. rsc.orgnih.gov
For a molecule like this compound, AI and ML could be used in several ways. One key application is in the prediction of material properties. By training ML models on datasets of known materials, it is possible to predict the properties of new, hypothetical materials. rsc.org For example, an ML model could be used to predict the binding affinity of a polymer derived from this compound for a particular target molecule.
AI can also be used for de novo materials design, where the goal is to create new materials with specific desired properties. rsc.org This often involves generative models that can propose new molecular structures, which are then evaluated using predictive models. This approach could be used to design new polymers or metal-organic frameworks (MOFs) based on the chiral dioxane scaffold with optimized properties for applications such as gas separation or catalysis.
The table below highlights how AI and ML can be applied to the design of materials based on this compound.
| AI/ML Application | Description | Example for Dioxane-Based Materials |
| Property Prediction | Using ML models to predict the properties of new materials. rsc.org | Predicting the mechanical strength or thermal stability of a polymer derived from the title compound. |
| De Novo Design | Generating new material structures with desired properties. rsc.org | Designing a MOF with optimal pore size and shape for capturing a specific gas molecule. |
| Process Optimization | Using AI to optimize the synthesis or manufacturing of materials. asu.edu | Identifying the optimal reaction conditions for the polymerization of a dioxane-based monomer. |
| Hypothesis Generation | Using large language models (LLMs) to analyze scientific literature and generate new research ideas. asu.edu | Identifying potential new applications for chiral dioxanes based on existing knowledge. |
Sustainable and Green Chemistry Approaches in Dioxane Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding hazardous substances. royalsocietypublishing.org These principles are increasingly being applied to the synthesis and use of a wide range of chemicals, including dioxanes.
A key focus of green chemistry is the use of sustainable solvents. Many traditional organic solvents are toxic and environmentally harmful. Researchers are actively seeking greener alternatives, such as bio-based solvents. rsc.org For example, 5-methyl-1,3-dioxolane-4-one, which can be prepared from lactic acid and formaldehyde, has been proposed as a green polar aprotic solvent. rsc.org The synthesis of this compound could be made more sustainable by using such green solvents.
Another important aspect of green chemistry is the use of renewable feedstocks. There is growing interest in producing chemicals from biomass rather than from fossil fuels. researchgate.net For instance, dioxanes and dioxolanes can be synthesized from the biorenewable platform molecules glycerol (B35011) and furfural. researchgate.net Developing a synthetic route to this compound from renewable starting materials would be a significant step towards a more sustainable chemical industry.
Catalysis plays a crucial role in green chemistry by enabling more efficient and selective reactions. Biocatalysis, as discussed in section 6.1, is one approach. acs.org Another is the development of highly active and recyclable catalysts that can be used in small amounts. For example, the synthesis of 1,3-dioxane (B1201747) has been achieved in a solvent-free process using very low loadings of a catalyst. researchgate.net
The table below lists some green chemistry approaches and their relevance to the synthesis and application of this compound.
| Green Chemistry Approach | Description | Application to Dioxane Chemistry |
| Green Solvents | Use of environmentally benign solvents. royalsocietypublishing.orgrsc.org | Replacing traditional organic solvents with water or bio-based solvents in the synthesis and processing of dioxane derivatives. |
| Renewable Feedstocks | Use of starting materials derived from biomass. researchgate.net | Developing synthetic routes to this compound from sugars, glycerol, or other biorenewables. |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. acs.orgresearchgate.net | Employing biocatalysts or highly efficient metal catalysts to synthesize the target molecule with high selectivity and yield. |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Developing synthetic routes that avoid the use of protecting groups and minimize the formation of byproducts. |
Q & A
Q. What are the recommended methods for synthesizing (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid in laboratory settings?
Laboratory synthesis typically involves carboxylation or oxidation of precursor molecules under controlled conditions. For example, analogous routes for furan dicarboxylic acids include enzymatic oxidation of hydroxymethylfuran derivatives using FAD-dependent oxidases under ambient conditions or carboxylation with CO₂ in strong basic media . These methods can be adapted for stereospecific synthesis by optimizing reaction parameters (e.g., pH, temperature, and chiral catalysts) to retain the (2R,5S) configuration.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structure of this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves proton environments and carbon frameworks, with shifts for carboxylic protons typically appearing downfield (~12-14 ppm) .
- Single-crystal XRD : Determines absolute stereochemistry and hydrogen-bonding networks. Refinement via SHELXL ensures accuracy .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···O hydrogen bonds) .
Q. What safety precautions are critical when handling this compound in research laboratories?
Follow GHS guidelines for carboxylic acids:
Q. What are the key challenges in achieving high-purity isolation of this compound, and how can they be addressed?
Challenges include residual solvents and diastereomeric impurities. Solutions:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) .
- Chromatography : Reverse-phase HPLC with chiral columns for enantiomeric resolution.
- Purity validation : Combustion analysis or ¹H NMR integration .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve contradictions in geometric parameters?
Discrepancies between XRD and DFT-optimized structures (e.g., bond lengths or angles) arise from crystal packing effects. Strategies:
Q. What strategies are effective in designing coordination polymers using this compound as a linker?
Leverage its rigid dioxane backbone and bifunctional carboxylate groups:
- Metal selection : Transition metals (e.g., Cu²⁺, Zn²⁺) for stable coordination .
- Solvothermal synthesis : Optimize solvent (DMF/H₂O) and temperature to control porosity .
- Post-synthetic modification : Functionalize pores for gas storage (e.g., H₂ or CO₂) .
Q. How do reaction conditions influence the stereochemical outcome in the synthesis of this compound?
Stereoselectivity depends on:
- Catalysts : Chiral bases or metal-organic frameworks (MOFs) to direct carboxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Temperature : Lower temperatures favor kinetic control of stereochemistry .
Q. How can hydrogen bonding interactions in this compound crystals be systematically analyzed to predict supramolecular assembly?
Tools include:
Q. What experimental approaches resolve discrepancies between theoretical and observed NMR chemical shifts in derivatives of this compound?
Address solvent and dynamic effects by:
- DFT-NMR coupling : Include solvent models (e.g., COSMO) in calculations .
- Variable-temperature NMR : Probe conformational flexibility in solution .
- Isotopic labeling : ¹³C-enriched samples enhance signal resolution .
Q. How does the stereochemistry of this compound impact its reactivity in multi-step organic syntheses?
The rigid dioxane ring enforces spatial constraints:
- Esterification : Steric hindrance at C2/C5 affects reaction rates with bulky alcohols.
- Coordination chemistry : Chiral centers influence metal-ligand bond angles in MOFs .
- Catalysis : Stereoelectronic effects modulate enantioselectivity in asymmetric reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
